molecular formula C6H15N5 B1668040 Buformin CAS No. 692-13-7

Buformin

Cat. No.: B1668040
CAS No.: 692-13-7
M. Wt: 157.22 g/mol
InChI Key: XSEUMFJMFFMCIU-UHFFFAOYSA-N
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Description

Buformin, also known as 1-butylbiguanide, is an oral antidiabetic drug belonging to the biguanide class. It is chemically related to metformin and phenformin. This compound was introduced in 1958 and has been used in the treatment of type-2 diabetes. it was withdrawn from the market in most countries due to a high risk of causing lactic acidosis .

Preparation Methods

Buformin can be synthesized through the reaction of butylamine with dicyandiamide under specific conditions. The reaction typically involves heating the mixture to a temperature of around 150-160°C for several hours. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

Buformin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Buformin exerts its effects by delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver. It activates AMP-activated protein kinase (AMPK), which is a sensor that reacts to a lack of energy by increasing the ratio of AMP to ATP. This activation leads to the inhibition of the mTOR pathway and promotes an “economical” mode of cellular existence .

Comparison with Similar Compounds

Buformin is chemically related to other biguanides such as metformin and phenformin. While all three compounds share similar mechanisms of action, there are notable differences:

This compound’s uniqueness lies in its specific chemical structure, which includes a butyl group, distinguishing it from metformin and phenformin .

Biological Activity

Buformin, a member of the biguanide class of compounds, has historically been used as an anti-diabetic agent. Recent research has revealed its potential in oncology, showcasing significant anti-tumor activities across various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and invasion, and insights from recent studies.

This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK serves as a cellular energy sensor and plays a crucial role in regulating metabolism, cell growth, and apoptosis.

Key Mechanisms

  • AMPK Activation : this compound activates AMPK, leading to downstream effects such as inhibition of the mTOR pathway, which is critical for cell growth and proliferation.
  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in cancer cells, which can induce apoptosis and inhibit proliferation.
  • Glucose Metabolism Alteration : this compound enhances glucose uptake while decreasing ATP production, shifting cellular metabolism towards glycolysis and lactate production.

Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines:

  • Cervical Cancer : In studies involving cervical cancer cell lines (C33A, Hcc94, SiHa), this compound reduced colony formation and induced cell cycle arrest. The IC50 values were found to be 236.2 μM for C33A and 166.1 μM for Hcc94, indicating potent activity compared to controls (P < 0.001) .
  • Osteosarcoma : Research on U-2 OS cells showed that this compound suppressed growth with an IC50 of 69.1 µM and induced significant cell cycle arrest (P < 0.001) .

Invasion Suppression

This compound also inhibits cancer cell invasion:

  • In cervical cancer models, this compound treatment led to a marked decrease in invasion capabilities by downregulating matrix metalloproteinase 9 (MMP9) expression .
  • Similar results were observed in osteosarcoma models where this compound impaired cellular invasion (P = 0.038) .

Comparative Efficacy with Other Biguanides

This compound has been compared with other biguanides like metformin and phenformin regarding their anti-cancer properties:

CompoundCancer TypeIC50 ValueMechanism of Action
This compoundCervical Cancer236.2 μMAMPK activation, ROS increase
MetforminCervical CancerNot specifiedAMPK activation
PhenforminCervical CancerNot specifiedAMPK activation
This compoundOsteosarcoma69.1 µMAMPK activation

This compound exhibited superior potency compared to metformin and phenformin in several studies .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the efficacy of this compound in reducing tumor incidence:

  • A study indicated that this compound significantly decreased spontaneous tumor incidence in rats by 49.5% over long-term treatment .
  • Another investigation showed that postnatal treatment with this compound reduced malignant neurogenic tumor incidence in rats exposed to carcinogens .

These findings suggest that this compound may serve not only as a therapeutic agent but also as a preventive measure against certain cancers.

Properties

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046420
Record name Buformin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-13-7
Record name Buformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-13-7
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Record name Buformin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04830
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Record name 1-butylbiguanide
Source European Chemicals Agency (ECHA)
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Record name BUFORMIN
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